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Abstract
PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of Checkpoint

Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. This

document provides a comprehensive overview of the discovery, development, and preclinical

evaluation of PF-477736. It details the compound's mechanism of action, in vitro and in vivo

pharmacological properties, and the experimental methodologies employed in its

characterization. The information presented is intended to serve as a technical resource for

researchers and professionals in the fields of oncology and drug development.

Introduction
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular

response to DNA damage, ensuring genomic integrity by orchestrating cell cycle arrest to allow

for DNA repair.[1] In many cancer cells, particularly those with a defective p53 tumor

suppressor, the reliance on the Chk1-mediated checkpoint for survival following DNA damage

is heightened.[2] This dependency presents a therapeutic window for Chk1 inhibitors, which

can abrogate this checkpoint, leading to premature mitotic entry and subsequent cell death, a

concept known as synthetic lethality.[3] PF-477736 was developed as a selective Chk1 inhibitor

with the potential to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[1]
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Discovery and Mechanism of Action
PF-477736, also known as PF-00477736, was identified as a potent and selective

diazepinoindolone inhibitor of Chk1.[3] It acts as an ATP-competitive inhibitor, binding to the

kinase domain of Chk1 and preventing the phosphorylation of its downstream substrates.[2][4]

This inhibition effectively abrogates the S and G2-M cell cycle checkpoints that are activated in

response to DNA damage. By overriding these critical checkpoints, PF-477736 sensitizes

cancer cells to the cytotoxic effects of various DNA-damaging agents.

In Vitro Pharmacology
The in vitro activity of PF-477736 has been extensively characterized through a variety of

biochemical and cell-based assays.

Kinase Inhibition Profile
PF-477736 is a highly potent inhibitor of Chk1 with a Ki of 0.49 nM in cell-free assays.[4][5] It

exhibits significant selectivity for Chk1 over the related kinase Chk2 (Ki = 47 nM), with a

selectivity ratio of approximately 100-fold.[4] Further screening against a panel of over 100

protein kinases revealed that PF-477736 also inhibits several other kinases, though with lesser

potency compared to Chk1.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6905465/
https://www.cancer-research-network.com/2021/02/13/pf-477736-is-a-selective-and-atp-competitive-inhibitor-of-chk1/
https://www.medchemexpress.com/PF-477736.html
https://www.medchemexpress.com/PF-477736.html
https://www.selleckchem.com/products/pf-477736.html
https://www.medchemexpress.com/PF-477736.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6905465/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase Ki (nM) IC50 (nM) Selectivity vs. Chk1

Chk1 0.49 - 1x

Chk2 47 - ~96x

VEGFR2 - 8 ~16x

Fms (CSF1R) - 10 ~20x

Yes - 14 ~29x

Aurora-A - 23 ~47x

FGFR3 - 23 ~47x

Flt3 - 25 ~51x

Ret - 39 ~80x

CDK1 9900 - ~20,000x

Table 1: Kinase inhibitory profile of PF-477736. Data compiled from multiple sources.[3][4][5][6]

Cellular Activity
In cellular assays, PF-477736 effectively abrogates the DNA damage-induced cell cycle

checkpoint. For instance, in CA46 cells, PF-477736 dose-dependently abrogates the

camptothecin-induced DNA damage checkpoint at concentrations ranging from 0.01 to 1 μM.[4]

The compound has been shown to potentiate the cytotoxic effects of various chemotherapeutic

agents across a range of p53-deficient human cancer cell lines.[2][5]
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Cell Line
Chemotherapeutic
Agent

Effect of PF-477736
Concentration of
PF-477736

HT29 Gemcitabine

Abrogates S-phase

arrest and increases

apoptosis

180-540 nM

CA46, HeLa Camptothecin
Abrogates DNA

damage checkpoint
128 nM

COLO205 Docetaxel

Suppresses

phosphorylation of

histone H3 (Ser10)

and Cdc25C (Ser216),

potentiates apoptosis

360 nM

OVCAR-5
MK-1775 (Wee1

inhibitor)

Synergistic cytotoxic

activity, premature

mitosis

250 nM

Table 2: In vitro cellular activity of PF-477736 in combination with other agents.[4][5]

In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy of PF-477736 has been demonstrated in several xenograft models, where it

enhances the antitumor activity of chemotherapeutic agents.

Xenograft Studies
In a Colo205 xenograft mouse model, PF-477736 dose-dependently enhanced the antitumor

activity of gemcitabine.[5] Similarly, in both COLO205 and MDA-MB-231 xenograft models,

intraperitoneal administration of PF-477736 (15 mg/kg) enhanced the tumor growth inhibition

induced by gemcitabine.[5] Combination treatment with docetaxel in COLO205 and MDA-MB-

231 xenografts also showed significant enhancement of antitumor effects.[3]
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Xenograft Model Combination Agent
PF-477736 Dose
and Route

Outcome

Colo205 Gemcitabine 4-60 mg/kg i.p.
Potentiated antitumor

activity

COLO205, MDA-MB-

231
Gemcitabine 15 mg/kg i.p.

Enhanced tumor

growth inhibition and

delay

OVCAR-5 MK-1775
10 mg/kg i.p. (once

daily)

Greater tumor growth

inhibition

Colo205 Docetaxel 12 mg/kg

Increased

phosphorylation of

histone H3 (Ser10)

and γ-H2AX

Table 3: In vivo efficacy of PF-477736 in xenograft models.[4][5]

Pharmacokinetics
Pharmacokinetic studies in rats following a 4 mg/kg intravenous dose of PF-477736 revealed a

low systemic plasma clearance of 11.8 mL/min/kg and a terminal half-life of 2.9 hours.[4] The

area under the curve (AUC) was determined to be 5.72 μg×hr/mL.[5] Intraperitoneal

administration of PF-477736 at doses ranging from 4 to 40 mg/kg exhibited dose-dependent

pharmacokinetics.[4]

Parameter Value

Dose (i.v.) 4 mg/kg

Terminal Half-life (T1/2) 2.9 hours

Plasma Clearance (CLp) 11.8 mL/min/kg

Area Under the Curve (AUC) 5.72 μg×hr/mL

Table 4: Pharmacokinetic parameters of PF-477736 in rats.[4][5]
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Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in Response to DNA Damage
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In Vitro Potentiation Assay Workflow

Seed Cancer Cells
(e.g., HT29)

Incubate for 16h
(cell attachment)

Treat with Chemotherapeutic Agent
(e.g., Gemcitabine)

+/- Serial Dilutions of PF-477736

Incubate for 96h

Add MTT Reagent
and Incubate for 4h

Measure Absorbance
(determine cell viability)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/chk1-inhibitor-pf-477736
https://www.cancer-research-network.com/2021/02/13/pf-477736-is-a-selective-and-atp-competitive-inhibitor-of-chk1/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6905465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6905465/
https://www.medchemexpress.com/PF-477736.html
https://www.selleckchem.com/products/pf-477736.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3998639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3998639/
https://www.benchchem.com/product/b7910002#discovery-and-development-of-pf-477736
https://www.benchchem.com/product/b7910002#discovery-and-development-of-pf-477736
https://www.benchchem.com/product/b7910002#discovery-and-development-of-pf-477736
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7910002?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

